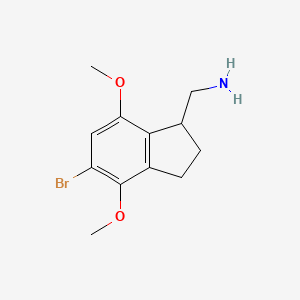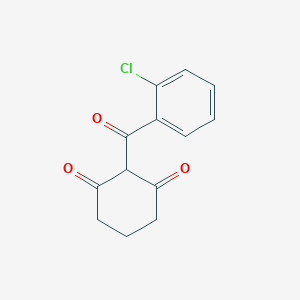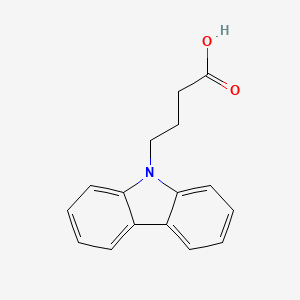
2CB-Ind
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-(5-bromo-4,7-dimethoxyindan-1-yl)methylamine is a chemical compound with the molecular formula C₁₂H₁₆BrNO₂ It is a derivative of indan, a bicyclic organic compound, and features bromine and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(5-bromo-4,7-dimethoxyindan-1-yl)methylamine typically involves the bromination of 5,6-dimethoxyindan-1-one followed by amination. The bromination can be achieved using bromine (Br₂) in acetic acid at room temperature, yielding the monobrominated product . The subsequent amination step involves the reaction of the brominated intermediate with methylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
C-(5-bromo-4,7-dimethoxyindan-1-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding the corresponding indan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding indan derivative.
Substitution: Formation of hydroxyl or amino-substituted products.
Scientific Research Applications
C-(5-bromo-4,7-dimethoxyindan-1-yl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological or psychiatric disorders.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of C-(5-bromo-4,7-dimethoxyindan-1-yl)methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
C-(5-bromo-4,7-dimethoxyindan-1-yl)methylamine: is similar to other indan derivatives, such as:
Uniqueness
- Functional Groups : The presence of both bromine and methoxy groups in C-(5-bromo-4,7-dimethoxyindan-1-yl)methylamine provides unique reactivity and potential for diverse chemical transformations.
- Biological Activity : Its specific interactions with biological targets may differ from other similar compounds, offering unique therapeutic potential.
Properties
CAS No. |
912342-23-5 |
|---|---|
Molecular Formula |
C12H16BrNO2 |
Molecular Weight |
286.16 g/mol |
IUPAC Name |
(5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine |
InChI |
InChI=1S/C12H16BrNO2/c1-15-10-5-9(13)12(16-2)8-4-3-7(6-14)11(8)10/h5,7H,3-4,6,14H2,1-2H3 |
InChI Key |
HCLPGYNQMVSQIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C(CC2)CN)OC)Br |
Key on ui other cas no. |
912342-23-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-(4-chlorophenyl)-13-(prop-2-ynylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B3064235.png)




